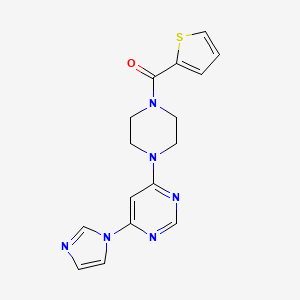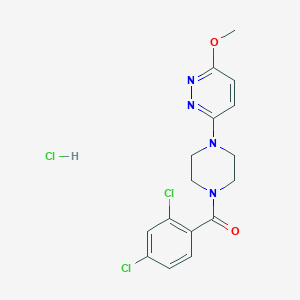
(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, and others .Scientific Research Applications
Antimicrobial Potential
Compounds similar to “(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride” have shown promising antimicrobial potential . For instance, imidazole derivatives have been reported to exhibit significant antibacterial and antifungal activities .
Anti-inflammatory Activity
Imidazole derivatives, which share some structural similarities with the compound , have demonstrated anti-inflammatory properties . This suggests that “(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride” could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
Imidazole derivatives have also been found to exhibit antitumor activities . This suggests that “(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride” could potentially be explored for its antitumor potential.
Antidiabetic Activity
Imidazole derivatives have shown antidiabetic activities . This indicates that “(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride” could potentially be used in the treatment of diabetes.
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have demonstrated antiviral properties . This suggests that “(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride” could potentially be used in antiviral therapies.
Antioxidant Activity
Both imidazole and indole derivatives have shown antioxidant activities . This suggests that “(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride” could potentially be used as an antioxidant.
properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2.ClH/c1-24-15-5-4-14(19-20-15)21-6-8-22(9-7-21)16(23)12-3-2-11(17)10-13(12)18;/h2-5,10H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZJQWSCFUKVKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


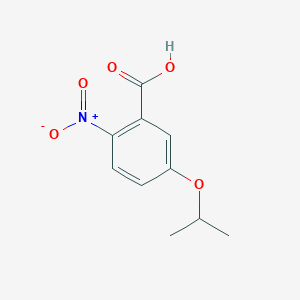
![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/no-structure.png)
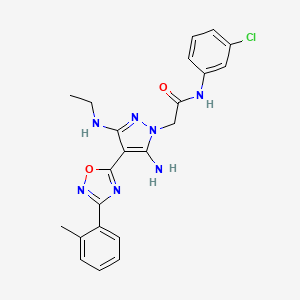
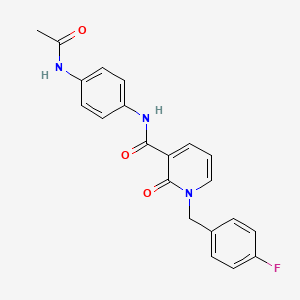
![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)
![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)
![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)
![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)
